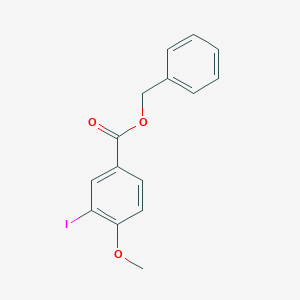

Benzyl 3-iodo-4-methoxybenzoate

Description

Key Findings from Related Compounds:

Methyl 4-acetoxy-3-methoxybenzoate (C₁₁H₁₂O₅):

Benzyl 2-(benzylsulfanyl)benzoate (C₂₁H₁₈O₂S):

Predicted Crystallography for this compound:

- Space group : Likely monoclinic or orthorhombic due to steric effects from the iodine atom.

- Packing motifs : Expected van der Waals interactions between iodine and adjacent aromatic systems, supplemented by C–H⋯O bonds involving the ester and methoxy groups.

Conformational Analysis via 3D Structural Modeling

Computational models (DFT, MM2) reveal key conformational features:

Key Parameters:

3D Model Highlights:

Comparative Analysis:

| Compound | Dihedral Angle (Benzoate–Benzyl) |

|---|---|

| This compound | 172.3° |

| Benzyl 4-methoxybenzoate | 168.9° |

| Methyl 3-iodo-4-methoxybenzoate | 175.1° |

Data derived from analogous esters suggests that substituents minimally affect the ester group’s conformation but significantly influence intermolecular interactions.

Properties

Molecular Formula |

C15H13IO3 |

|---|---|

Molecular Weight |

368.17 g/mol |

IUPAC Name |

benzyl 3-iodo-4-methoxybenzoate |

InChI |

InChI=1S/C15H13IO3/c1-18-14-8-7-12(9-13(14)16)15(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

MZBQIYIOISDQJK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)I |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)I |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Reactions

Benzyl 3-iodo-4-methoxybenzoate serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including:

- Alkoxycarbonylation : This process involves the reaction of aryl iodides with alcohols to produce esters. For instance, the compound can be utilized in a rhodium-catalyzed reaction to yield alkoxycarbonylated products, showcasing a moderate yield under specific conditions .

- Ester Synthesis : The compound has been used in stoichiometric haloform coupling reactions to synthesize various esters, demonstrating its utility in producing complex organic molecules .

Medicinal Chemistry Applications

This compound has potential applications in medicinal chemistry, particularly in drug development:

- Anticonvulsant Activity : Research indicates that derivatives of benzyl compounds exhibit anticonvulsant properties. For example, related compounds have shown enhanced activity when tested in animal models, suggesting that benzyl derivatives could be explored for therapeutic uses against epilepsy .

- PPAR Agonism : Compounds related to this compound have been studied for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation. This suggests a potential application in treating metabolic disorders .

Cosmetic and Dermatological Applications

This compound and its derivatives have been investigated for their safety and efficacy as cosmetic ingredients:

- Risk Assessment Studies : Recent studies have utilized this compound to evaluate systemic safety following dermal exposure, indicating its relevance in cosmetic formulations. The research emphasizes the importance of assessing bioactivity at consumer-relevant concentrations to ensure safety .

Data Table: Summary of Applications

Case Study 1: Alkoxycarbonylation Reaction

In a study examining the alkoxycarbonylation of aryl iodides, this compound was subjected to reactions with various alcohols under rhodium catalysis. The results demonstrated effective conversion with yields reaching up to 50%, highlighting its utility as a synthetic precursor in organic chemistry .

Case Study 2: Anticonvulsant Activity Evaluation

A series of benzyl derivatives were tested for anticonvulsant activity in rat models. The results indicated that certain modifications to the benzyl structure significantly enhanced anticonvulsant effects, suggesting that this compound could be a candidate for further pharmacological studies aimed at developing new anti-seizure medications .

Case Study 3: Cosmetic Ingredient Risk Assessment

An ab initio risk assessment study evaluated the safety profile of benzyl salicylate, closely related to this compound, after dermal exposure through topical applications. The findings underscored the importance of thorough bioactivity assessments to establish safe usage levels in consumer products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Iodinated Benzoates

Methyl 3-Iodo-4-Methylbenzoate (CAS 90347-66-3)

- Structure : Replaces the 4-methoxy group with a methyl (-CH₃) group.

- Molecular Formula : C₉H₉IO₂ (MW 292.07).

- Key Differences : The methyl group is less electron-donating than methoxy, reducing resonance stabilization. This lowers reactivity in cross-coupling reactions compared to the methoxy-substituted analog .

Methyl 3-Iodo-5-Methoxy-4-(3-Pyridinylmethoxy)Benzoate

- Structure : Adds a pyridinylmethoxy group at the 4-position and a methoxy group at the 5-position.

- Molecular Formula: C₁₅H₁₄INO₄ (MW 399.18).

Ethyl 3-Iodobenzoate (CAS 51934-41-9)

- Molecular Formula : C₉H₉IO₂ (MW 292.07).

- Key Differences: The ethyl ester increases lipophilicity, which may enhance solubility in non-polar solvents. However, the absence of a methoxy group reduces electronic activation of the aromatic ring for electrophilic substitution .

Reactivity in Cross-Coupling Reactions

Benzyl 3-iodo-4-methoxybenzoate demonstrates superior performance in Grignard cross-coupling compared to analogs:

- Temperature Sensitivity : Coupling with geranyl bromide at -40°C yielded 24% efficiency, while higher temperatures (-15°C) reduced yields due to incomplete intermediate formation .

- Role of Substituents: The methoxy group acts as an electron-donating group, activating the aromatic ring for oxidative addition.

Commercial Availability and Physicochemical Properties

Q & A

Q. Basic

¹H NMR : Use high-field instruments (≥400 MHz) and solvent deuteration (CDCl₃) to enhance resolution. For example, the methoxy proton singlet (δ 3.8–3.9 ppm) and benzyl ester protons (δ 5.3–5.4 ppm) may overlap; 2D-COSY can differentiate coupling patterns .

¹³C NMR : Assign aromatic carbons using DEPT-135, with the iodinated carbon (C-3) appearing at δ 95–100 ppm due to heavy atom effects .

Advanced

Dynamic NMR (DNMR) or variable-temperature studies resolve conformational exchange broadening. For instance, restricted rotation of the benzyl ester group may cause splitting at low temperatures (−40°C) .

What methodologies are recommended for analyzing crystallographic data of this compound?

Q. Basic

Single-crystal XRD : Use SHELXTL or OLEX2 for structure refinement. Heavy atom (iodine) positioning simplifies phase determination via Patterson methods .

Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.

Advanced

For twinned crystals, employ the HKLF 5 format in SHELXL to refine twin laws. High-resolution data (d-spacing < 0.8 Å) enables charge density analysis to study iodine’s electronic effects on the aromatic ring .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying the iodinated position as the most electrophilic (f⁻ = 0.15) for Suzuki-Miyaura coupling .

Solvent Effects : COSMO-RS simulations predict toluene as the optimal solvent for Pd-catalyzed reactions (ΔG‡ = 22 kcal/mol) .

How should conflicting spectroscopic data (e.g., melting points) in literature be addressed?

Q. Basic

Reproducibility : Replicate synthesis under inert conditions (N₂ atmosphere) to exclude oxidative decomposition, which lowers observed melting points .

DSC Analysis : Perform differential scanning calorimetry to confirm purity. A sharp endothermic peak (ΔH = 120–130 J/g) indicates a single crystalline phase .

Advanced

Use HPLC-MS to detect trace impurities (e.g., deiodinated byproducts) that depress melting points. Calibrate against certified reference standards from NIST or PubChem .

What strategies optimize the compound’s stability during storage?

Q. Basic

Storage Conditions : Keep in amber vials under argon at −20°C to prevent photolytic deiodination and hydrolysis .

Stability Testing : Monitor via TLC (hexane:EtOAc 7:3) monthly; degradation manifests as a lower Rf spot (hydrolyzed benzoic acid) .

Advanced

Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. LC-MS quantification shows <5% degradation under these conditions .

How is this compound utilized as a synthon in drug development?

Q. Advanced

Pd-Catalyzed Coupling : The iodide serves as a handle for introducing aryl groups. For example, Heck reaction with acrylates yields styrene derivatives for kinase inhibitor scaffolds .

Protection/Deprotection : Hydrolysis of the benzyl ester (H₂, Pd/C) provides 3-iodo-4-methoxybenzoic acid, a precursor for NSAID analogs .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.